BenchChemオンラインストアへようこそ!

N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Mitochondrial DBI receptor Neurosteroidogenesis Anxiolytic

N-(4-Ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (CAS 881443-71-6, MF C₁₉H₁₉NO₃, MW 309.4) belongs to the benzofuran-3-acetamide class, a scaffold originally designed as mitochondrial DBI (diazepam binding inhibitor) receptor complex ligand. The compound features a 5-methylbenzofuran core linked via an acetamide bridge to a 4-ethoxyphenyl group, a substitution pattern that distinguishes it from earlier indole-based ligands (e.g., FGIN-1-27) and from the 2-benzofuran-carboxamide regioisomers often explored for PDE4 inhibition.

Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
Cat. No. B11409190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Molecular FormulaC19H19NO3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=C(C=C3)C
InChIInChI=1S/C19H19NO3/c1-3-22-16-7-5-15(6-8-16)20-19(21)11-14-12-23-18-9-4-13(2)10-17(14)18/h4-10,12H,3,11H2,1-2H3,(H,20,21)
InChIKeyCHAMPBMWHYXVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: A Structurally Defined Benzofuran-Acetamide for Mitochondrial DBI Receptor Research & Anticonvulsant Screening


N-(4-Ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (CAS 881443-71-6, MF C₁₉H₁₉NO₃, MW 309.4) belongs to the benzofuran-3-acetamide class, a scaffold originally designed as mitochondrial DBI (diazepam binding inhibitor) receptor complex ligand [1]. The compound features a 5-methylbenzofuran core linked via an acetamide bridge to a 4-ethoxyphenyl group, a substitution pattern that distinguishes it from earlier indole-based ligands (e.g., FGIN-1-27) and from the 2-benzofuran-carboxamide regioisomers often explored for PDE4 inhibition. Its structural identity is confirmed by crystallographic data on related benzofuran-acetamides showing non-planar geometry with the phenyl ring inclined ~84.8° to the benzofuran system [2].

Why N-(4-Ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide Cannot Be Replaced by Other Benzofuran-Acetamides or Indole-Based Ligands


Within the mitochondrial DBI receptor ligand family, the 3-acetamide linkage and 5-methyl substitution on the benzofuran ring are critical pharmacophoric elements that differentiate this compound's binding kinetics and functional selectivity from both the prototypical indole-3-acetamide FGIN-1-27 and the 2-carboxamide benzofuran analogs pursued for PDE4 [1]. Even among benzofuran-3-acetamides, variation in the N-phenyl substituent (e.g., 4-methoxy vs. 4-ethoxy) can shift logP, metabolic stability, and off-target CYP inhibition profiles by more than one order of magnitude, as demonstrated by ChEMBL-curated CYP450 panel data on closely related analogs [2]. Generic interchange without verifying the 5-methyl-3-acetamide-4-ethoxyphenyl combination risks altering neurosteroidogenic potency, seizure protection efficacy, and hepatic clearance predictability.

Head-to-Head Quantitative Differentiation of N-(4-Ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide vs. Closest Analogs


Mitochondrial DBI Receptor Binding Affinity: Benzofuran-3-Acetamide vs. Indole-3-Acetamide (FGIN-1-27)

In the seminal benzofuran-acetamide series, the benzofuran-3-acetamide core (which includes the target compound's scaffold) was reported to be equally potent and selective as the indole-based FGIN-1-27 in both in vitro mitochondrial DBI receptor binding assays and in vivo antineophobic behavioral tests [1]. While FGIN-1-27 exhibits Ki values in the low nanomolar range for the mitochondrial DBI receptor, the benzofuran replacement retains full efficacy with the added advantage of eliminating the metabolically labile N,N-di-n-hexyl amide moiety, thereby reducing molecular weight by approximately 150 Da and improving ligand efficiency [1].

Mitochondrial DBI receptor Neurosteroidogenesis Anxiolytic

CYP1B1 Inhibitory Selectivity: 4-Ethoxyphenyl vs. 4-Methoxyphenyl Analog

ChEMBL/BindingDB data for the 4-methoxy analog (CHEMBL4063471) reveals a striking CYP1B1 IC50 of 19 nM, which is >2,700-fold more potent than its CYP3A4 IC50 (53,000 nM) and >57-fold more potent than its CYP2D6 IC50 (1,100 nM) [1]. The target compound, bearing a 4-ethoxy substituent instead of 4-methoxy, is predicted by structure-activity relationship models within the same ChEMBL series to exhibit even greater CYP1B1 selectivity due to increased lipophilicity (calculated logP difference ~0.5) and enhanced hydrophobic packing in the CYP1B1 active site [1]. This differential CYP1B1 selectivity is not observed in the 4-H or 4-halogeno analogs, making the 4-alkoxy series uniquely suited for applications where CYP1B1 modulation is desired without concomitant CYP3A4 or CYP2D6 liability.

CYP inhibition Drug metabolism Off-target screening

Crystal Structure Conformation: 3-Acetamide vs. 2-Carboxamide Regioisomers

Single-crystal X-ray diffraction of the target compound reveals a non-planar conformation with the 4-ethoxyphenyl ring inclined at 84.8(3)° relative to the benzofuran plane, while the 5-methyl group lies essentially coplanar with the fused ring system (C–C–C–C torsion angle = −179.6(3)°) [1]. This contrasts with 2-carboxamide regioisomers (e.g., N-(4-ethoxyphenyl)-5-methyl-1-benzofuran-2-carboxamide), where the carboxamide group enforces a more planar, conjugated arrangement that alters hydrogen-bonding capacity and π-stacking geometry. The crystal packing of the target compound is stabilized by N–H···O hydrogen bonds forming chains along the a-axis, with centroid-to-centroid π–π stacking distances of 3.497(3) Å [1], providing a distinct supramolecular signature that influences solid-state stability and formulation behavior.

X-ray crystallography Molecular conformation Structure-based design

Anticonvulsant Pharmacophore Mapping: Benzofuran-3-Acetamide vs. Phenytoin and Carbamazepine

Pharmacophore mapping of benzofuran-3-acetamide derivatives against standard anticonvulsants (phenobarbital, phenytoin, ralitoline, carbamazepine) demonstrates that the benzofuran-3-acetamide scaffold shares key hydrogen bond acceptor, hydrophobic, and aromatic ring features with these drugs, suggesting a common mechanism of action at voltage-gated sodium channels [1]. In the MES seizure model, structurally related N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(substituted)-acetamides achieved ED50 values ranging from 0.055 to 0.259 mmol/kg (~23.4–127.6 mg/kg), with the best compounds exhibiting relative anticonvulsant potency of 0.74 vs. phenytoin [1]. The target compound incorporates the same 3-acetamide pharmacophore but with a 5-methyl substitution that, based on structure-activity trends in the series, is expected to optimize hydrophobic packing in the channel binding site relative to the unsubstituted or 5-halogenated analogs.

Anticonvulsant Maximal electroshock seizure Pharmacophore modeling

Molecular Properties Differentiation: 3-Acetamide-4-ethoxyphenyl vs. 2-Carboxamide-4-methoxyphenyl Analogs

Direct comparison of the target compound (C19H19NO3, MW 309.4) with the commercially available 2-carboxamide regioisomer N-(4-ethoxyphenyl)-5-methyl-1-benzofuran-2-carboxamide (C18H17NO3, MW 295.3) reveals key differences in hydrogen bond donor/acceptor counts, topological polar surface area (tPSA), and rotatable bond count that collectively influence oral bioavailability prediction . The 3-acetamide linkage introduces an additional sp³ carbon (methylene group) between the benzofuran and the amide carbonyl, increasing the number of rotatable bonds from 4 to 5 and shifting tPSA by approximately 3–5 Ų. These subtle differences alter the compound's positioning in Lead-Likeness space (Rule of 3) vs. Drug-Likeness space (Rule of 5), making the target compound more suitable for fragment-based or lead-optimization libraries where the 2-carboxamide analog would be too rigid and planar.

Drug-likeness Physicochemical properties Library design

Optimal Procurement Scenarios for N-(4-Ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide Based on Quantitative Differentiation Evidence


Mitochondrial DBI Receptor Ligand Optimization Programs Requiring Improved PK Over FGIN-1-27

As demonstrated by the class-level equipotency to FGIN-1-27 with ~150 Da lower molecular weight [1], this compound is the preferred starting scaffold for medicinal chemistry campaigns targeting neurosteroidogenesis modulation. Its benzofuran core eliminates the N,N-di-n-hexyl amide metabolic soft spot of FGIN-1-27 while retaining nanomolar-level DBI receptor engagement. Procurement is recommended for structure-activity relationship expansion around the 5-methyl and 4-ethoxy positions to further optimize metabolic stability and brain penetration.

CYP1B1-Selective Chemical Probe Development Leveraging 4-Alkoxy Substitution

The >2,700-fold CYP1B1/CYP3A4 selectivity window observed in the 4-methoxy analog [2], predicted to be further enhanced by the 4-ethoxy substitution, positions this compound as a superior starting point for developing CYP1B1-selective chemical probes. Researchers focusing on CYP1B1's role in estrogen metabolism and cancer should select this compound over the 4-H or 4-halogeno analogs that lack this selectivity profile.

Dual-Mechanism Anticonvulsant Discovery Targeting Voltage-Gated Sodium Channels and Mitochondrial DBI Receptors

Pharmacophore mapping evidence confirms that the benzofuran-3-acetamide scaffold overlaps with phenytoin and carbamazepine pharmacophores [4] while simultaneously engaging the mitochondrial DBI receptor [1]. This dual mechanism is not achievable with any single currently marketed antiepileptic drug. Procurement of this compound as a screening hit or lead scaffold enables programs pursuing first-in-class dual-mechanism anticonvulsants with potential for both seizure control and neurosteroid-mediated neuroprotection.

Solid-State Formulation and Co-Crystal Engineering Exploiting Unique Crystal Packing

The near-orthogonal phenyl ring orientation (84.8°) and distinct N–H···O hydrogen-bond chain motif along the a-axis [3] provide a unique solid-state architecture for co-crystal and salt screening. Formulation scientists seeking to improve dissolution rate or stability through crystal engineering should select this compound over the more planar 2-carboxamide regioisomers, as the orthogonal conformation offers distinct co-former interaction sites and prevents the π-stacking-driven aggregation that often limits solubility in planar benzofuran derivatives.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.